molecular formula C17H30BNO4 B2837944 tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate CAS No. 212127-74-7

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Cat. No. B2837944
CAS RN: 212127-74-7
M. Wt: 323.24
InChI Key: CYDRNMYOBOWKOM-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 323.24 and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar compounds have been synthesized through substitution reactions or multi-step processes using different starting materials .


Molecular Structure Analysis

The InChI code for the similar compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) . This provides a detailed description of the molecule’s structure.

and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate has been identified as a significant intermediate in the synthesis of various biologically active compounds. For instance, it's an important intermediate in the synthesis of crizotinib, an anti-cancer drug. The compound is synthesized through a series of steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through MS and 1HNMR spectrum (D. Kong et al., 2016).

Crystal Structure and DFT Study

The compound's crystal structure and physical characteristics are of great interest. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been studied for its crystal structure. Density Functional Theory (DFT) is used to compare calculated values with X-ray diffraction values, confirming the optimized molecular structure. Such studies are crucial for understanding the physicochemical properties of these compounds, which in turn informs their use in various applications (W. Ye et al., 2021).

Reactivity Studies

Studies on the reactivity of compounds like tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, which are similar in structure, have led to the preparation of various pyrroles and dihydrothienopyrroles. These findings demonstrate the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or molecules (D. Brugier et al., 2001).

Atmospheric CO2 Fixation

In an innovative application, tert-butyl hypoiodite (t-BuOI) has been utilized in cyclizative atmospheric CO2 fixation by unsaturated amines, such as allyl amines, leading to cyclic carbamates. This process, which includes the use of similar compounds, highlights their potential role in environmental chemistry, particularly in carbon capture strategies (Y. Takeda et al., 2012).

Polymerization and Functionalization

The compound plays a role in the polymerization process and post-polymerization functionalization. For example, allylboration has been employed as a tool for the functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]), demonstrating the compound's utility in material science and polymer chemistry (Hannes Leicht et al., 2016).

Safety and Hazards

The similar compound has the following hazard statements: H302-H315-H319-H335 . This means it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is an important intermediate in many biologically active compounds such as crizotinib , which targets the anaplastic lymphoma kinase (ALK) and the c-Met/Hepatocyte growth factor receptor (HGFR).

Mode of Action

It is known that the compound can be used in the suzuki–miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

properties

IUPAC Name

tert-butyl N-prop-2-enyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-10-11-19(14(20)21-15(3,4)5)12-13(2)18-22-16(6,7)17(8,9)23-18/h10H,1-2,11-12H2,3-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDRNMYOBOWKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CN(CC=C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

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